N-[3-(methylsulfanyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
The compound N-[3-(methylsulfanyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide features a fused thiazolo[4,5-d]pyrimidin-7-one core, a bicyclic heteroaromatic system with sulfur and nitrogen atoms. Key structural elements include:
- Acetamide side chain at position 6, linked to a 3-(methylsulfanyl)phenyl group, enhancing lipophilicity and steric bulk.
This structure suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, given the prevalence of thiazolo-pyrimidine derivatives in such roles .
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S3/c1-26-13-4-2-3-12(9-13)20-14(24)10-23-11-19-16-15(17(23)25)28-18(21-16)22-5-7-27-8-6-22/h2-4,9,11H,5-8,10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNSZTUMTKDQTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate thiourea derivatives with α-haloketones under acidic or basic conditions.
Construction of the Pyrimidine Ring: The pyrimidine ring is often constructed by the condensation of guanidine derivatives with β-dicarbonyl compounds.
Fusion of Thiazole and Pyrimidine Rings: The thiazole and pyrimidine rings are fused together through a cyclization reaction involving appropriate intermediates.
Introduction of the Thiomorpholine Moiety: The thiomorpholine group is introduced via nucleophilic substitution reactions.
Attachment of the Methylsulfanylphenyl Group: The final step involves the coupling of the methylsulfanylphenyl group to the fused thiazolopyrimidine core through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the thiazolopyrimidine core can be reduced to alcohols.
Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptors.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate various physiological functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs share the thiazolo-pyrimidine or related cores but differ in substituents, influencing physicochemical and biological properties. Key examples include:
N-Benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide ()
- Core : Thiazolo[4,5-d]pyrimidin-7-one with a 2-thioxo modification.
- Substituents :
- R1 : 4-Ethoxyphenyl (position 3) enhances electron-donating properties.
- R2 : Benzyl group on the acetamide side chain increases aromatic interactions.
- Impact : The ethoxy group improves solubility compared to methylsulfanyl, while the benzyl moiety may enhance binding to hydrophobic enzyme pockets .
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide ()
- Core : Quinazolin-4-one, a related heterocycle with a ketone group.
- Substituents :
- R1 : 4-Chlorophenyl (electron-withdrawing) at position 3.
- R2 : Bulky 2-ethyl-6-methylphenyl group on acetamide.
- Impact : The chloro substituent increases metabolic stability, while the bulky aryl group may limit membrane permeability .
2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides ()
Physicochemical and Pharmacokinetic Properties
- Methylsulfanyl (Target) vs. Ethoxy () : The former increases lipophilicity, favoring membrane penetration but reducing aqueous solubility. Ethoxy improves solubility via polar interactions .
- Thiomorpholine (Target) vs. Morpholine : Thiomorpholine’s sulfur atom may enhance solubility compared to morpholine’s oxygen, though this is context-dependent .
Biological Activity
N-[3-(methylsulfanyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that exhibits significant biological activity. This article synthesizes available research findings to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolo[4,5-d]pyrimidine core with various substituents that enhance its biological activity. The presence of the methylsulfanyl group and thiomorpholine moiety contributes to its pharmacological profile.
Biological Activity Overview
-
Antibacterial Activity :
- Recent studies have demonstrated that similar thiazole-based compounds exhibit notable antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli . The structure–activity relationship suggests that modifications in the thiazole ring can enhance antibacterial efficacy.
- Antioxidant Properties :
- Kinase Inhibition :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cellular respiration.
- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties may stem from the ability to neutralize ROS, thereby protecting cellular components from oxidative damage.
- Kinase Pathway Modulation : By inhibiting kinases like CDK4, the compound could disrupt cell cycle progression in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Effective against E. coli, S. aureus | |
| Antioxidant | Significant activity at 10 μg/mL | |
| Kinase Inhibition | Inhibits CDK4 and ARK5 |
Case Study: Antibacterial Efficacy
A study evaluated various thiazole derivatives for their antibacterial activity. Among them, compounds structurally related to this compound showed potent inhibition against Gram-positive and Gram-negative bacteria at concentrations of 100 μg/mL .
Case Study: Antioxidant Activity
In another investigation focusing on antioxidant properties, compounds similar to this compound demonstrated significant free radical scavenging activity at low concentrations (10 μg/mL), indicating potential for therapeutic use in oxidative stress-related conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(methylsulfanyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide?
- Methodology : Synthesis typically involves multi-step reactions starting from substituted thiazolopyrimidine precursors. Key steps include:
- Thiomorpholine introduction : Coupling via nucleophilic substitution under anhydrous conditions (e.g., DMF, 80–100°C) .
- Acetamide linkage : Amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization .
- Critical parameters : Control reaction temperature to avoid thiomorpholine ring degradation .
Q. How is the compound characterized structurally?
- Analytical techniques :
- NMR : H and C NMR to confirm substituent integration (e.g., methylsulfanyl at δ 2.5 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H] at m/z 503.12) .
- X-ray crystallography : Resolve thiazolopyrimidine core conformation and hydrogen-bonding patterns .
Q. What preliminary biological assays are recommended for this compound?
- In vitro screening :
- Enzyme inhibition : Test against kinases (e.g., CDKs) using fluorescence-based ATPase assays (IC determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC >10 µM suggests selectivity) .
- Controls : Compare with structurally analogous compounds (e.g., chlorinated phenyl derivatives) to assess SAR .
Advanced Research Questions
Q. How can reaction yield inconsistencies during thiomorpholine coupling be resolved?
- Root cause analysis :
- Moisture sensitivity : Use rigorously dried solvents (e.g., molecular sieves for DMF) .
- Competing side reactions : Monitor intermediates via TLC (R 0.3 in CHCl/MeOH 9:1) to detect byproducts .
- Optimization :
- Catalyst screening : Test Pd(OAc)/Xantphos for Suzuki-Miyaura coupling (improves yield by ~20%) .
Q. What computational methods predict binding modes with biological targets?
- Protocol :
- Molecular docking : Use AutoDock Vina with CDK2 crystal structure (PDB: 1HCL). Key interactions:
- Thiomorpholine sulfur forms van der Waals contacts with hydrophobic pockets.
- Acetamide carbonyl hydrogen-bonds to Lys89 .
- MD simulations : Assess stability of ligand-protein complexes (GROMACS, 100 ns trajectories) .
Q. How do structural modifications impact pharmacokinetic properties?
- Case study :
- Methylsulfanyl vs. methoxy substitution :
| Substituent | LogP | Solubility (µM) | CYP3A4 Inhibition |
|---|---|---|---|
| -SMe | 3.2 | 12.5 | Moderate |
| -OMe | 2.8 | 28.7 | Low |
- Conclusion : Sulfanyl groups enhance lipophilicity but increase metabolic liability.
Q. How to address contradictory data in enzyme inhibition assays?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
